CTOP

概要

説明

準備方法

CTOP can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound includes the formation of a disulfide bridge between cysteine and penicillamine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

化学反応の分析

CTOP undergoes various chemical reactions, including:

Oxidation: The formation of disulfide bridges between cysteine and penicillamine residues is an oxidation reaction.

Reduction: Disulfide bridges can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The peptide can undergo substitution reactions at specific amino acid residues to modify its properties.

Common reagents used in these reactions include iodine for oxidation and DTT for reduction. The major products formed are the oxidized or reduced forms of this compound .

科学的研究の応用

Solid-Phase Synthesis

Recent advancements in solid-phase synthesis techniques have facilitated the production of modified forms of CTOP, such as OL-CTOP, which incorporates two disulfide bonds to enhance stability and bioavailability. This modification aims to improve intranasal delivery methods that bypass the BBB and target the central nervous system (CNS) directly .

Pharmacological Applications

This compound's primary application lies in its role as an MOR antagonist, which has several therapeutic implications:

Opioid Overdose Treatment

This compound's ability to antagonize the effects of potent opioids like morphine makes it a candidate for reversing opioid-induced respiratory depression—a critical aspect of treating overdose cases. In vivo studies have demonstrated that OL-CTOP administered intranasally can effectively block morphine's analgesic effects while preventing respiratory depression .

Pain Management

Given its antagonistic properties at MOR, this compound may serve as a valuable tool in managing pain without the adverse effects associated with traditional opioids. Its selective action could help mitigate the risk of addiction while providing effective pain relief .

Case Studies and Research Findings

Several studies have explored the applications of this compound in various contexts:

作用機序

CTOP exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor (GPCR). Upon binding, this compound prevents the activation of the receptor by endogenous opioids like endorphins and exogenous opioids like morphine. This inhibition blocks the downstream signaling pathways, leading to reduced analgesic effects and other physiological responses associated with μ-opioid receptor activation .

類似化合物との比較

CTOP is unique due to its high selectivity for the μ-opioid receptor compared to other opioid receptor antagonists. Similar compounds include:

Naloxone: A non-selective opioid receptor antagonist used to reverse opioid overdose.

Naltrexone: Another non-selective opioid receptor antagonist used in the treatment of opioid and alcohol dependence.

CTAP: A similar peptide with slight modifications in its amino acid sequence, resulting in different binding affinities and selectivities

This compound’s high selectivity for the μ-opioid receptor makes it a valuable tool in research, allowing for more precise studies of this receptor’s role in various physiological and pathological processes.

生物活性

4-Bromo-2,6-diaminopyridine (4-Br-2,6-DAP) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides an overview of the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

4-Bromo-2,6-diaminopyridine is characterized by the following chemical formula: CHBrN. The presence of bromine and amino groups at specific positions on the pyridine ring significantly influences its biological properties.

Synthesis

The synthesis of 4-Br-2,6-DAP typically involves bromination of 2,6-diaminopyridine followed by purification processes. The compound can be synthesized through various methods, including:

- Bromination : Direct bromination of 2,6-diaminopyridine using bromine or N-bromosuccinimide (NBS).

- Recrystallization : To obtain high purity for biological testing.

Antiproliferative Activity

Research has demonstrated that 4-Br-2,6-DAP exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- HEp-2 (human laryngeal carcinoma)

- NCI-H460 (non-small cell lung cancer)

- LN-229 (human glioblastoma)

The compound showed a dose-dependent inhibition of cell growth, with IC values ranging from 1.45 to 4.25 μM , indicating its potential as a therapeutic agent against cancer cells .

| Cell Line | IC (μM) |

|---|---|

| HEp-2 | 1.45 |

| NCI-H460 | 4.25 |

| LN-229 | 3.00 |

The mechanism of action appears to involve cell cycle arrest at the G2/M phase, suggesting that 4-Br-2,6-DAP may interfere with the mitotic process in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, 4-Br-2,6-DAP has been investigated for its antimicrobial effects. Studies indicate that compounds with similar structures often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.

- Tested Pathogens :

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The compound's activity against these pathogens is attributed to its ability to penetrate microbial membranes and inhibit essential cellular processes .

Case Studies

- Anticancer Study : A recent study evaluated the effects of 4-Br-2,6-DAP on pancreatic adenocarcinoma cells (Capan-1). The findings indicated that at higher concentrations (100 µM), the compound significantly reduced cell viability while exhibiting minimal toxicity towards normal peripheral blood mononuclear cells (PBMC), highlighting its selectivity for cancer cells .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of pyridine derivatives, including 4-Br-2,6-DAP. The results demonstrated enhanced antibacterial activity against Gram-positive bacteria compared to Gram-negative strains, suggesting structural modifications could further optimize its efficacy .

特性

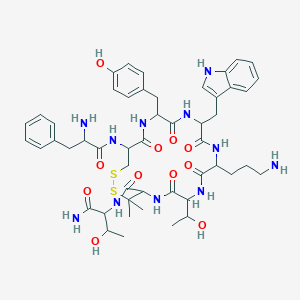

IUPAC Name |

N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-10-(3-aminopropyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWWYAHWHHNCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H67N11O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1062.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103429-31-8 | |

| Record name | Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103429318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。